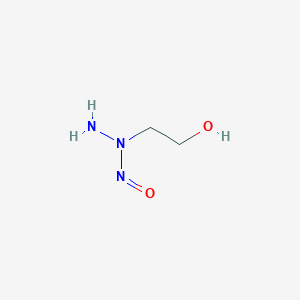![molecular formula C16H11IO2 B14514154 6-[(1-Iodonaphthalen-2-YL)oxy]hexa-2,4-diyn-1-OL CAS No. 62557-52-2](/img/structure/B14514154.png)
6-[(1-Iodonaphthalen-2-YL)oxy]hexa-2,4-diyn-1-OL
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-[(1-Iodonaphthalen-2-yl)oxy]hexa-2,4-diyn-1-ol is a chemical compound that features a naphthalene ring substituted with an iodine atom and an oxy group, connected to a hexa-2,4-diyn-1-ol moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 6-[(1-Iodonaphthalen-2-yl)oxy]hexa-2,4-diyn-1-ol typically involves the coupling of 1-iodonaphthalene with a suitable alkyne precursor. One common method is the palladium-catalyzed cross-coupling reaction, such as the Stille reaction, where 1-iodonaphthalene reacts with 2,4-dimethoxy-6-(trimethylstannyl)pyrimidine . The reaction conditions often include the use of a palladium catalyst, a base, and an inert atmosphere to prevent oxidation.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, using larger reactors, and ensuring the purity and yield of the final product through various purification techniques such as recrystallization or chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
6-[(1-Iodonaphthalen-2-yl)oxy]hexa-2,4-diyn-1-ol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove the iodine atom or to reduce the triple bonds in the hexa-2,4-diyn-1-ol moiety.
Substitution: The iodine atom in the naphthalene ring can be substituted with other groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) with a palladium catalyst can be used.
Substitution: Nucleophiles such as sodium azide (NaN₃) or thiols (R-SH) can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield naphthoquinones, reduction may produce alkenes or alkanes, and substitution reactions can introduce various functional groups into the naphthalene ring.
Wissenschaftliche Forschungsanwendungen
6-[(1-Iodonaphthalen-2-yl)oxy]hexa-2,4-diyn-1-ol has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and in studying reaction mechanisms.
Biology: The compound can be used in the development of probes for imaging and tracking biological processes.
Industry: It may be used in the production of advanced materials, such as polymers or nanomaterials, due to its unique structural properties.
Wirkmechanismus
The mechanism of action of 6-[(1-Iodonaphthalen-2-yl)oxy]hexa-2,4-diyn-1-ol depends on its specific application. In general, the compound can interact with various molecular targets through its functional groups. For example, the iodine atom can participate in halogen bonding, while the alkyne moiety can engage in π-π interactions or undergo cycloaddition reactions. These interactions can modulate the activity of enzymes, receptors, or other biomolecules, leading to the desired biological or chemical effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1-Iodonaphthalene: A simpler analog without the hexa-2,4-diyn-1-ol moiety.
6-Bromo-1-iodonaphthalen-2-ol: A similar compound with a bromine atom instead of the hexa-2,4-diyn-1-ol moiety.
Uniqueness
6-[(1-Iodonaphthalen-2-yl)oxy]hexa-2,4-diyn-1-ol is unique due to the presence of both the iodine-substituted naphthalene ring and the hexa-2,4-diyn-1-ol moiety. This combination of functional groups provides a versatile platform for various chemical modifications and applications, making it a valuable compound in research and industry.
Eigenschaften
CAS-Nummer |
62557-52-2 |
|---|---|
Molekularformel |
C16H11IO2 |
Molekulargewicht |
362.16 g/mol |
IUPAC-Name |
6-(1-iodonaphthalen-2-yl)oxyhexa-2,4-diyn-1-ol |
InChI |
InChI=1S/C16H11IO2/c17-16-14-8-4-3-7-13(14)9-10-15(16)19-12-6-2-1-5-11-18/h3-4,7-10,18H,11-12H2 |
InChI-Schlüssel |
DHSFVBPBUINFKN-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C2C(=C1)C=CC(=C2I)OCC#CC#CCO |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Bicyclo[4.2.1]nonane-9,9-dicarboxylic acid](/img/structure/B14514071.png)
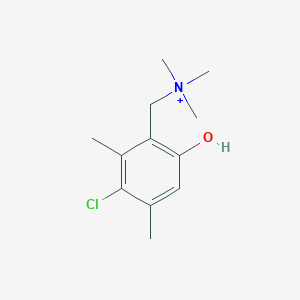
![2-[3-Methoxy-5-(propan-2-yl)phenyl]acetamide](/img/structure/B14514081.png)
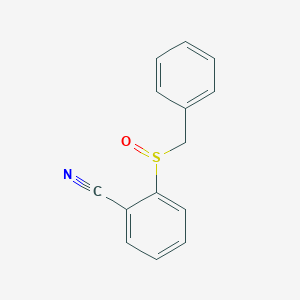
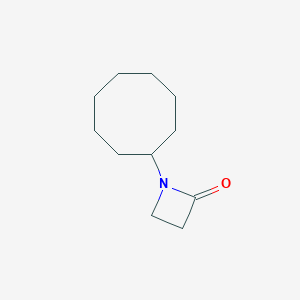




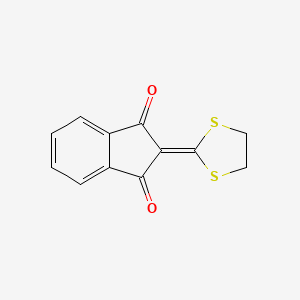
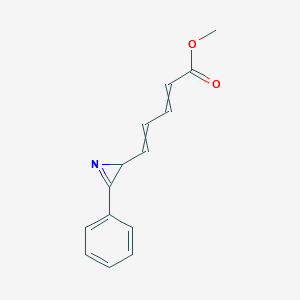
![N-(4-Chlorophenyl)-N-[(3-oxobutanoyl)oxy]acetamide](/img/structure/B14514150.png)

